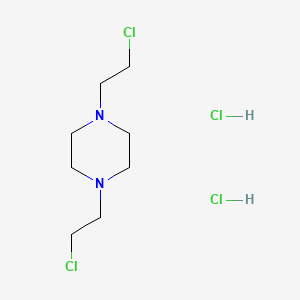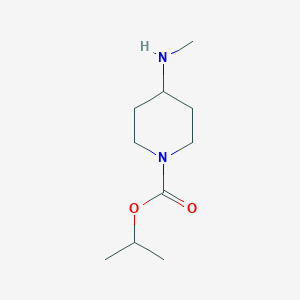
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is an organic compound characterized by the presence of a phenylthio group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol typically involves the alkylation of thiols. One common method is the reaction of 2,3-dimethyl-2-butanol with phenylthiol under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the phenylthio group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2,3-Dimethyl-2-butanol.
Substitution: Various substituted butanol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (S)-2,3-Dimethyl-4-(phenylthio)-2-butanol involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Pyrrolidines: Nitrogen-containing heterocycles used in drug discovery for their versatile biological activities
Uniqueness
(S)-2,3-Dimethyl-4-(phenylthio)-2-butanol is unique due to its specific structural features, particularly the presence of the phenylthio group. This group imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
(3S)-2,3-dimethyl-4-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C12H18OS/c1-10(12(2,3)13)9-14-11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 |
Clave InChI |
QSWHCLXOAPJFAP-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](CSC1=CC=CC=C1)C(C)(C)O |
SMILES canónico |
CC(CSC1=CC=CC=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-](/img/structure/B13443408.png)
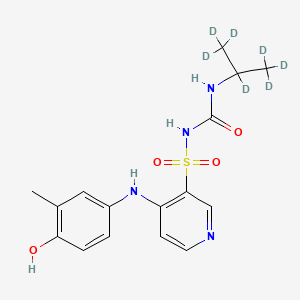
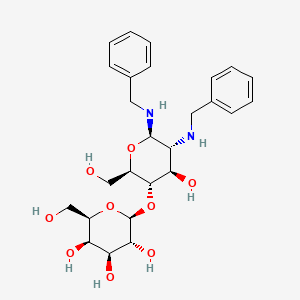
![(5-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13443422.png)
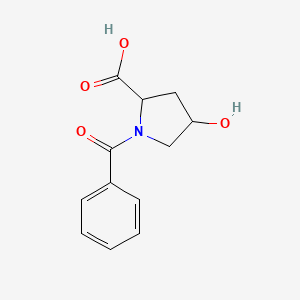
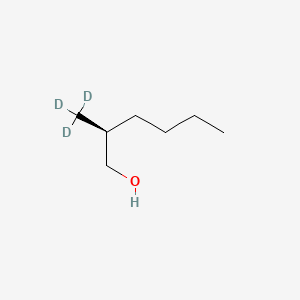
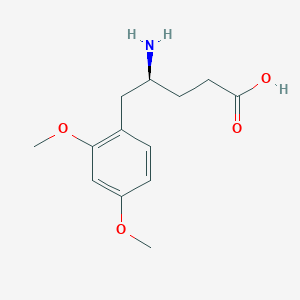
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)
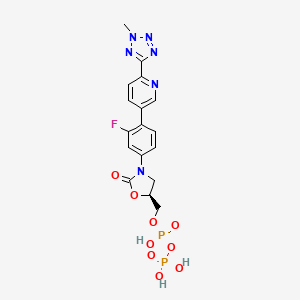
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
